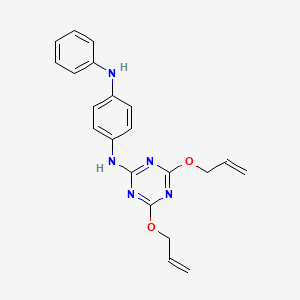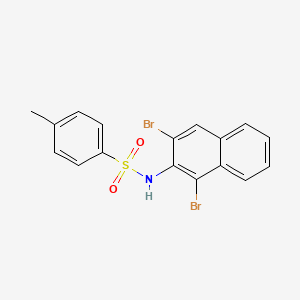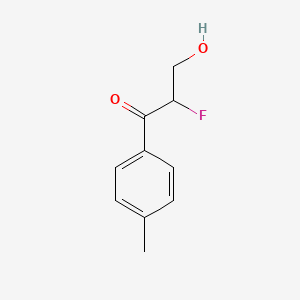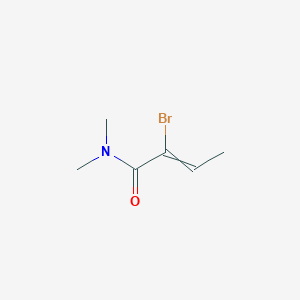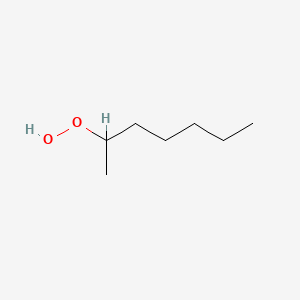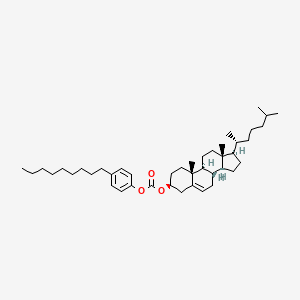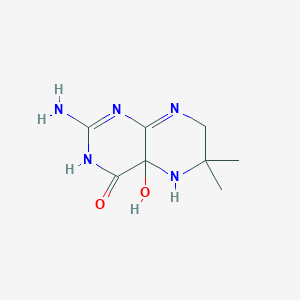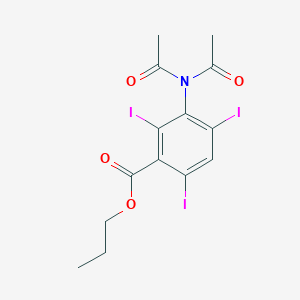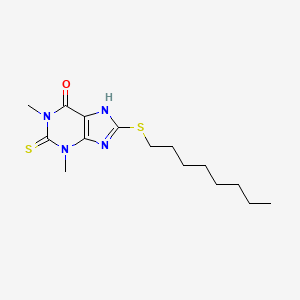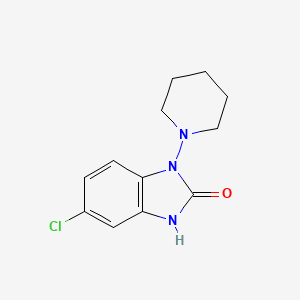
Thiourea,N-cyclohexyl-N-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiourea, N-cyclohexyl-N-phenyl- is an organosulfur compound with the chemical formula C13H18N2S. It is a derivative of thiourea, where the hydrogen atoms are replaced by cyclohexyl and phenyl groups. This compound is known for its versatility in various chemical reactions and applications in different fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Thiourea, N-cyclohexyl-N-phenyl- can be synthesized through several methods. One common approach involves the reaction of cyclohexylamine and phenyl isothiocyanate in an organic solvent such as ethanol or methanol. The reaction typically proceeds at room temperature and yields the desired thiourea derivative after purification .
Industrial Production Methods
In an industrial setting, the production of thiourea derivatives often involves large-scale reactions using similar starting materials. The process may include additional steps such as recrystallization and distillation to ensure the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Thiourea, N-cyclohexyl-N-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
Thiourea, N-cyclohexyl-N-phenyl- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of thiourea, N-cyclohexyl-N-phenyl- involves its ability to form hydrogen bonds with various substrates. This property allows it to act as a catalyst in many chemical reactions by stabilizing transition states and facilitating the formation of reaction intermediates. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
N,N’-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Known for its high catalytic activity in organic reactions.
N-Phenylthiourea: Used in the synthesis of thiazoles and other heterocyclic compounds.
Uniqueness
Thiourea, N-cyclohexyl-N-phenyl- is unique due to its specific substituents (cyclohexyl and phenyl groups), which impart distinct chemical properties and reactivity. This makes it particularly useful in certain catalytic applications and biological studies .
Properties
Molecular Formula |
C13H18N2S |
|---|---|
Molecular Weight |
234.36 g/mol |
IUPAC Name |
1-cyclohexyl-1-phenylthiourea |
InChI |
InChI=1S/C13H18N2S/c14-13(16)15(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1,3-4,7-8,12H,2,5-6,9-10H2,(H2,14,16) |
InChI Key |
BSFLLGAUWKIZOT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N(C2=CC=CC=C2)C(=S)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



